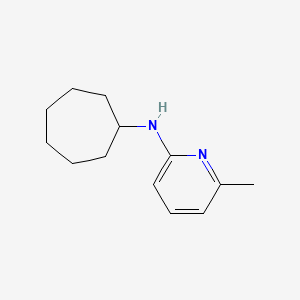![molecular formula C10H15F3N2O B7575332 N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide, also known as TFE-PMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFE-PMA is a pyrrolidine derivative that has been synthesized using various methods and has shown to possess unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is not fully understood, but it is believed to involve the modulation of various ion channels and receptors. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been shown to activate TRPA1 channels, which are involved in pain perception and inflammation. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has also been shown to inhibit the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been shown to possess unique biochemical and physiological effects. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been shown to exhibit potent analgesic, anti-inflammatory, and anti-convulsant effects. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has also been shown to modulate the activity of ion channels and receptors, which are involved in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is its ability to modulate the activity of ion channels and receptors, making it a potential candidate for the development of new drugs. However, one of the limitations of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the study of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide. One of the future directions is to further investigate the mechanism of action of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide and its potential applications in drug discovery. Another future direction is to study the potential toxicity of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide and its safety profile. Additionally, future studies could focus on the development of new derivatives of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide with improved pharmacological properties.
Synthesis Methods
The synthesis of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide involves the reaction of 1-(2,2,2-trifluoroethyl)pyrrolidine with propargyl bromide in the presence of a base. The resulting compound is then treated with acetic anhydride and triethylamine to yield N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide. This synthesis method has been optimized to produce high yields of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide with excellent purity.
Scientific Research Applications
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has shown to possess unique pharmacological properties, including its ability to modulate the activity of ion channels, receptors, and enzymes. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has also been shown to exhibit potent analgesic, anti-inflammatory, and anti-convulsant effects, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-9(16)14-5-8-3-4-15(6-8)7-10(11,12)13/h2,8H,1,3-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTUDPAAJKJISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)

![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)
![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[Oxane-4-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7575282.png)
![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)

![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7575319.png)
![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)